

# (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal

## molecular geometry

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### Compound Focus: Caffeic aldehyde

CAS No.: 141632-15-7

Cat. No.: S1795502

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## Structural Analysis and Geometry Prediction

The molecule consists of a **propenal** (acrylaldehyde) chain linked to a **3,4-dihydroxyphenyl** (catechol) ring. The table below breaks down the predicted geometry based on established chemical principles like **VSEPR** (Valence Shell Electron Pair Repulsion) theory [1].

Molecular Fragment	Central Atom	Predicted Local Geometry	Rationale & Key Characteristics
Propenal Chain	C2 (alkene)	Trigonal Planar	The C2 and C3 atoms are ( $sp^2$ )-hybridized due to the C=C double bond. The "(2E)" designation specifies the two heavy atom chains are on opposite sides of double bond [2] [3].
	C1 (carbonyl)	Trigonal Planar	The carbonyl carbon is ( $sp^2$ )-hybridized, with the atom and its three attached atoms (C2, O, H) lying in same plane [4] [5].
Dihydroxyphenyl Ring	Any Carbon	Trigonal Planar	The aromatic ring is comprised of ( $sp^2$ )-hybridized carbon atoms, forcing a planar geometry.

Molecular Fragment	Central Atom	Predicted Local Geometry	Rationale & Key Characteristics
	Oxygen (in OH)	Bent / Angular	Each oxygen has two lone pairs and two bonds (one to C, one to H), leading to a bent geometry around the oxygen atom [1].

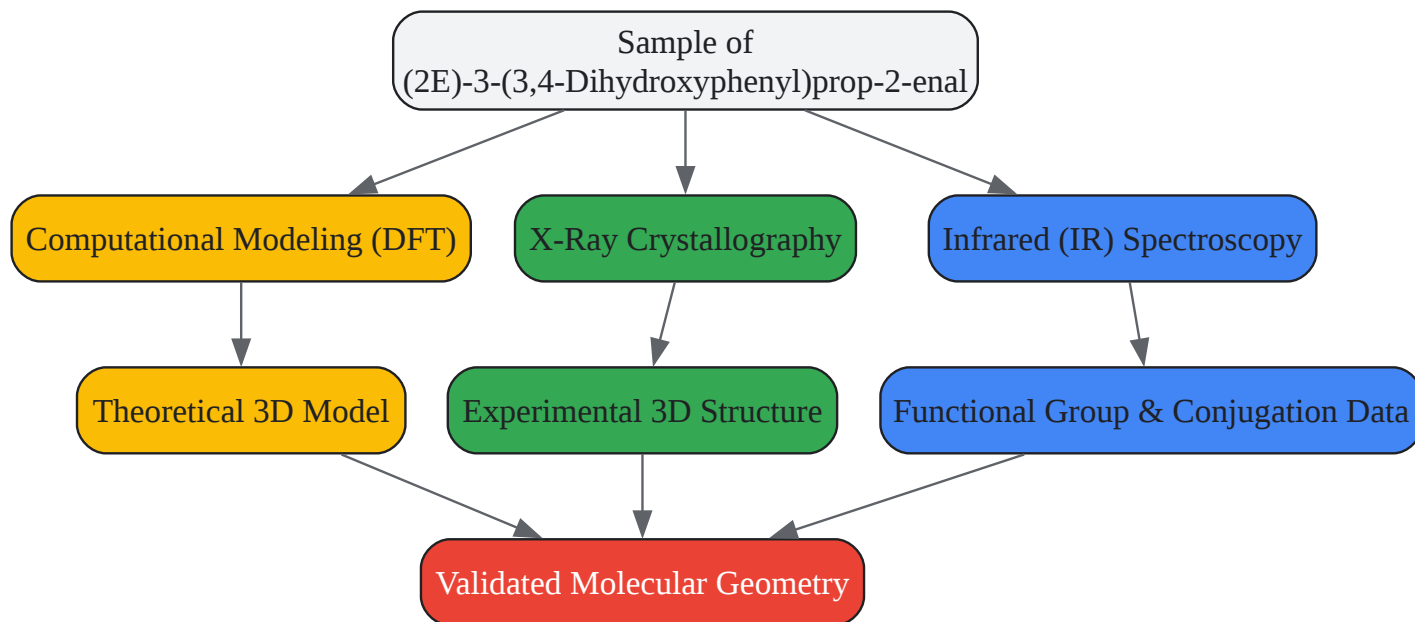
The entire molecule is expected to be **largely planar** in its lowest-energy conformation. The ( $sp^2$ ) hybridization of the alkene and carbonyl groups facilitates electron delocalization across the propenal chain and into the aromatic ring, a phenomenon known as **conjugation**. This conjugation stabilizes the planar structure. The two hydroxyl (-OH) groups on the aromatic ring are hydrogen bond donors and acceptors, influencing the molecule's interactions with its environment [4] [6].

## Methods for Determining Molecular Geometry

To move from a theoretical prediction to experimental confirmation, you would employ the following techniques:

Methodology	Application to This Compound	Expected Key Insights
<b>Computational Chemistry</b> (e.g., Density Functional Theory - DFT)	Perform geometry optimization to find the most stable conformation and calculate bond lengths, angles, and dihedral angles.	Provides a precise 3D model, molecular orbital diagrams, and electronic properties like the electrostatic potential map.
<b>X-Ray Crystallography</b>	Grow a single crystal of the compound and analyze diffraction pattern.	Considered the "gold standard" for directly determining the precise 3D atomic coordinates and solid-state packing.
<b>Infrared (IR) Spectroscopy</b>	Analyze absorption bands to identify functional groups and confirm conjugation.	Confirm presence of O-H ( $\sim 3400\text{ cm}^{-1}$ ), conjugated C=O ( $\sim 1680\text{-}1650\text{ cm}^{-1}$ ), and C=C ( $\sim 1640\text{ cm}^{-1}$ ) bonds [5].

The following diagram illustrates the workflow for determining the molecular geometry using these key techniques:



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## Insights for Research and Development

The predicted geometry has direct implications for the compound's activity in drug development:

- **Planarity and Conjugation:** The extended, planar structure is ideal for intercalating into or stacking against biological targets like protein binding sites.
- **Hydrogen Bonding Capacity:** The two phenolic -OH groups are **key pharmacophores**—they can act as both hydrogen bond donors and acceptors, forming strong, specific interactions with amino acid residues in a target protein (e.g., via serine, threonine, or backbone carbonyls) [6].
- **Electron Density:** The conjugated system creates a specific electron density landscape that can be crucial for binding affinity and selectivity.

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## References

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